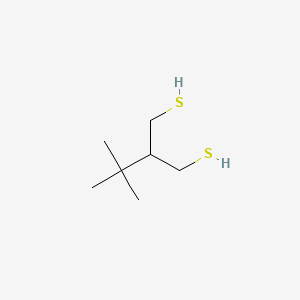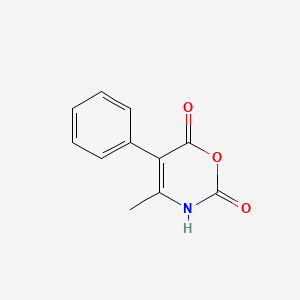![molecular formula C14H12BrClN4O B8743579 13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 189393-17-7](/img/structure/B8743579.png)
13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and ethyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core dipyrido[3,2-B:2’,3’-E][1,4]diazepin structure, followed by the introduction of bromine, chlorine, and ethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening can be employed to optimize reaction conditions and improve efficiency. Safety measures are also crucial due to the handling of potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Applications De Recherche Scientifique
8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial applications.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one include other halogenated diazepin derivatives and related heterocyclic compounds.
Uniqueness
What sets this compound apart is its specific combination of bromine, chlorine, and ethyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized research and industrial applications.
Propriétés
Numéro CAS |
189393-17-7 |
|---|---|
Formule moléculaire |
C14H12BrClN4O |
Poids moléculaire |
367.63 g/mol |
Nom IUPAC |
13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H12BrClN4O/c1-3-20-12-9(6-8(15)7-17-12)14(21)19(2)10-4-5-11(16)18-13(10)20/h4-7H,3H2,1-2H3 |
Clé InChI |
XTNKGNXBMWKAIJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=N2)Cl)N(C(=O)C3=C1N=CC(=C3)Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-ol](/img/structure/B8743534.png)







![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)



